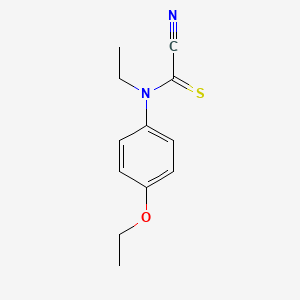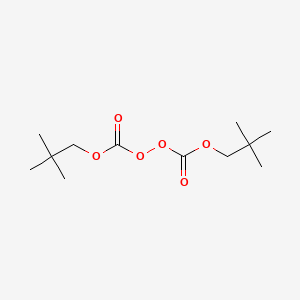
Dineopentylperoxydicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dineopentylperoxydicarbonate is an organic peroxide compound with the chemical formula C10H18O6. It is commonly used as an initiator in polymerization reactions due to its ability to decompose and generate free radicals. This compound is known for its high thermal stability and effectiveness in initiating polymerization at relatively low temperatures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dineopentylperoxydicarbonate can be synthesized through the reaction of neopentyl alcohol with phosgene, followed by the reaction with hydrogen peroxide. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reactions and to ensure the stability of the peroxide compound .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes to ensure consistent quality and yield. The process includes the careful handling of reactive intermediates and the use of advanced cooling systems to manage the exothermic reactions. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Dineopentylperoxydicarbonate primarily undergoes decomposition reactions to generate free radicals. These free radicals can initiate various polymerization reactions, including the polymerization of vinyl monomers and the cross-linking of polymers .
Common Reagents and Conditions: The decomposition of this compound is typically carried out under controlled thermal conditions. Common reagents used in conjunction with this compound include vinyl monomers such as styrene and methyl methacrylate. The reaction conditions often involve temperatures ranging from 50°C to 100°C, depending on the specific application .
Major Products Formed: The major products formed from the decomposition of this compound are free radicals, which subsequently initiate the polymerization of monomers to form polymers. The specific polymers produced depend on the monomers used in the reaction .
Applications De Recherche Scientifique
Dineopentylperoxydicarbonate has a wide range of applications in scientific research, particularly in the fields of chemistry and materials science. It is used as an initiator in the polymerization of various monomers to produce polymers with specific properties. In the field of materials science, it is used to create cross-linked polymers with enhanced mechanical and thermal properties .
In biology and medicine, this compound is used in the synthesis of biocompatible polymers for drug delivery systems and medical devices. Its ability to initiate polymerization at low temperatures makes it suitable for applications where thermal stability is crucial .
Mécanisme D'action
The mechanism of action of dineopentylperoxydicarbonate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals are highly reactive and can initiate the polymerization of monomers by breaking the double bonds in vinyl monomers. The molecular targets of this compound are the carbon-carbon double bonds in the monomers, which are converted into single bonds during the polymerization process .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Di-tert-butylperoxide
- Benzoyl peroxide
- Cumene hydroperoxide
Comparison: Dineopentylperoxydicarbonate is unique among organic peroxides due to its high thermal stability and ability to initiate polymerization at relatively low temperatures. Compared to di-tert-butylperoxide and benzoyl peroxide, this compound offers better control over the polymerization process and produces polymers with more uniform properties. Its low decomposition temperature also makes it suitable for applications where thermal stability is critical .
Propriétés
Numéro CAS |
86695-50-3 |
|---|---|
Formule moléculaire |
C12H22O6 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
2,2-dimethylpropoxycarbonyloxy 2,2-dimethylpropyl carbonate |
InChI |
InChI=1S/C12H22O6/c1-11(2,3)7-15-9(13)17-18-10(14)16-8-12(4,5)6/h7-8H2,1-6H3 |
Clé InChI |
KZFNMVCALXOLSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COC(=O)OOC(=O)OCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)
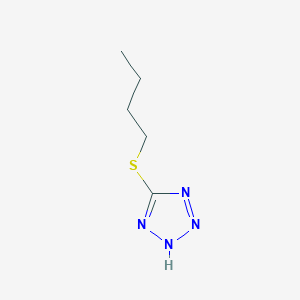

![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
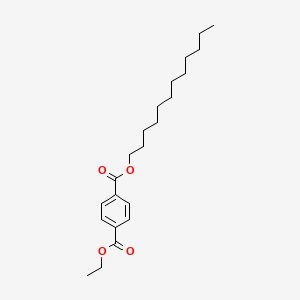

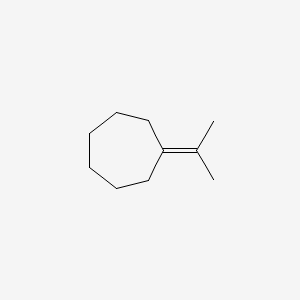
![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)

![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)


